Cas no 69868-13-9 (1,2-Ethanediamine,N1-(2-methylphenyl)-N2-phenyl-)

1,2-Ethanediamine,N1-(2-methylphenyl)-N2-phenyl- structure
69868-13-9 structure
Product Name:1,2-Ethanediamine,N1-(2-methylphenyl)-N2-phenyl-
CAS No:69868-13-9
MF:C15H18N2
MW:226.316823482513
CID:509953
PubChem ID:112332
Update Time:2025-04-19

1,2-Ethanediamine,N1-(2-methylphenyl)-N2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-(2-methylphenyl)-N2-phenyl-
    • N'-(2-methylphenyl)-N-phenylethane-1,2-diamine
    • N-(o-tolyl)-N'-phenylethylenediamine
    • 1,2-Ethanediamine, N-(2-methylphenyl)-N'-phenyl-
    • N-(2-methylphenyl)-N'-phenylethane-1,2-diamine
    • N-Phenyl-N'-o-tolylethylenediamine
    • N1-(2-Methylphenyl)-N2-phenyl-1,2-ethanediamine
    • 1,2-Ethanediamine, N1-(2-methylphenyl)-N2-phenyl-
    • DTXSID6072007
    • CM95V66X5L
    • 69868-13-9
    • NS00036973
    • SCHEMBL6061227
    • EINECS 274-172-2
    • Inchi: 1S/C15H18N2/c1-13-7-5-6-10-15(13)17-12-11-16-14-8-3-2-4-9-14/h2-10,16-17H,11-12H2,1H3
    • InChI Key: ZXCVPHWNWZMCFB-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1C)CCNC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.14714
  • Monoisotopic Mass: 226.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Density: 1.101
  • Boiling Point: 422.5°C at 760 mmHg
  • Flash Point: 272.6°C
  • Refractive Index: 1.644
  • PSA: 24.06
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